Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, an amino group, and a difluorophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors, particularly those involved in neurological or inflammatory pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective. For instance, the presence of the difluorophenyl group can enhance the compound’s binding affinity to certain targets, while the tert-butyl group may improve its stability and solubility.
Properties
Molecular Formula |
C15H20F2N2O2 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-10(13(18)8-19)9-4-5-11(16)12(17)6-9/h4-6,10,13H,7-8,18H2,1-3H3 |
InChI Key |
WJARVGJYNJTWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.